2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one
Description
Significance of Pyrimidinone Scaffolds in Advanced Chemical Research
The pyrimidinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govjuniperpublishers.com This versatility has led to the development of numerous pyrimidinone-containing compounds with a broad spectrum of pharmacological activities. nih.govgoogle.com Researchers have successfully synthesized and evaluated pyrimidinone derivatives exhibiting anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular properties. nih.govjuniperpublishers.comnih.govgoogle.com
The significance of this scaffold extends beyond medicine into materials science, where its unique photophysical and electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The inherent stability of the pyrimidinone ring and the potential for extensive functionalization make it an ideal building block for creating complex molecular architectures with tailored properties.
Overview of Pyrimidin-4(1H)-one Derivatives in Contemporary Chemistry
Contemporary chemical research has seen a surge in the synthesis and investigation of a vast array of pyrimidin-4(1H)-one derivatives. These derivatives are typically synthesized through multicomponent reactions, such as the Biginelli reaction, or via the modification of pre-formed pyrimidine (B1678525) rings. nih.gov Common modifications include substitutions at various positions of the pyrimidine core, which can profoundly influence the compound's biological activity and physical properties.
The following table provides a glimpse into the diversity of pyrimidin-4(1H)-one derivatives and their reported activities:
| Derivative Type | General Structure | Reported Activities/Applications |
| Dihydropyrimidinones | Calcium channel blockers, antiviral, antihypertensive | |
| 2-Thioxopyrimidinones | Anticancer, antibacterial, anti-inflammatory | |
| Fused Pyrimidinones (B12756618) | Kinase inhibitors, anticancer agents | |
| 2-Alkoxypyrimidinones | Potential as enzyme inhibitors, intermediates in synthesis |
Research Rationale and Focus for 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one
The specific compound, this compound, represents a targeted modification of the pyrimidinone core. The rationale for investigating this particular derivative stems from several key considerations:
Introduction of a Benzyloxy Group: The benzyloxy moiety at the 2-position introduces a bulky, lipophilic group that can significantly alter the molecule's interaction with biological targets. The benzyl (B1604629) group can participate in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. Furthermore, the ether linkage provides a degree of conformational flexibility.
Methyl Substitution at the 5-Position: The presence of a methyl group at the 5-position can influence the electronic properties of the pyrimidine ring and provide a steric handle that can affect binding selectivity.
Potential as a Synthetic Intermediate: 2-Alkoxypyrimidinones are valuable intermediates in organic synthesis. The benzyloxy group, in particular, can serve as a protecting group for the 2-hydroxy- tautomeric form or can be cleaved under specific conditions to yield the corresponding pyrimidin-2,4-dione. This makes this compound a potentially useful building block for the synthesis of more complex molecules.
While extensive research on this compound is not widely documented in publicly available literature, its structural features suggest it is a compound of interest for further investigation. A plausible synthetic route would involve the reaction of 2-chloro-5-methylpyrimidin-4(1H)-one with sodium benzyloxide. This nucleophilic substitution reaction is a common and effective method for introducing alkoxy groups onto a pyrimidine ring.
The exploration of compounds like this compound is driven by the continuous search for novel molecules with enhanced biological activities or unique material properties. The strategic combination of the privileged pyrimidinone scaffold with specific substituents like the benzyloxy and methyl groups provides a clear rationale for its synthesis and further evaluation in various scientific domains.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-13-12(14-11(9)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
JMQYEYDLVSAHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Benzyloxy 5 Methylpyrimidin 4 1h One
Ring Transformations and Skeletal Reorganizations of Pyrimidinones (B12756618)
The pyrimidine (B1678525) ring, under certain conditions, can undergo profound skeletal changes, leading to different heterocyclic systems. These transformations often involve the opening of the ring followed by a recyclization event.
The pyrimidinone ring is susceptible to attack by strong nucleophiles, which can induce ring cleavage and subsequent rearrangement into new heterocyclic structures. The reaction's course is highly dependent on the nature of the nucleophile, the substitution pattern on the pyrimidine ring, and the reaction conditions. wur.nl
The process generally begins with the nucleophilic addition to an electron-deficient carbon atom of the ring, most commonly the C-4 or C-6 positions. wur.nl This initial attack forms an anionic intermediate, known as a Meisenheimer complex, which can then undergo ring fission. For instance, treatment of certain pyrimidines with strong bases like potassium amide (KNH₂) in liquid ammonia (B1221849) can lead to an initial attack at the C-6 position, followed by the cleavage of the C(5)-C(6) bond. wur.nl The resulting open-chain intermediate can then recyclize. Depending on the intermediate's structure, this can lead to isomerization, such as in the Dimroth rearrangement where a ring nitrogen and an exocyclic nitrogen atom are exchanged, or transformation into entirely different ring systems like pyridines or triazines. wur.nlnih.gov
Another well-documented mechanism involves the nucleophilic attack at the C-4 position, which can induce cleavage of the N(3)-C(4) bond. nih.gov The open-chain species can then rotate around the C(5)-C(6) single bond before re-closing to form an isomerized pyrimidine product. nih.gov The reactivity of the pyrimidine ring towards nucleophiles is significantly enhanced when one of the ring nitrogens is quaternized, making it more susceptible to ring-opening reactions even under milder conditions. wur.nl
| Nucleophile | Substrate Type | Position of Initial Attack | Bond Cleaved | Resulting Product(s) | Reference(s) |
| Amide ion (NH₂⁻) | 4-Chloro-2-phenylpyrimidine | C-6 | C(5)-C(6) | s-Triazine derivative | wur.nl |
| Hydrazine (N₂H₄) | Pyrimidine | C-6 | N(1)-C(6) | Pyrazole | wur.nlresearchgate.net |
| Hydroxide (OH⁻) | Dihydrouridine | C-4 | N/A | Ring-opened product | umich.edu |
| Primary Amines | 1,2-Dihydro-2-imino-1-methylpyrimidine | N/A | N/A | Open-chain imines | rsc.org |
| Alkali (OH⁻) | 4-Methyl-5-ethoxycarbonylpyrimidine | C-4 | N(3)-C(4) | 4-Hydroxy-5-acetylpyrimidine | nih.gov |
Beyond isomerization, the pyrimidine skeleton can be reorganized to form rings of different sizes. These ring expansion and contraction reactions provide pathways to novel heterocyclic structures.
Ring Contraction: The transformation of a six-membered pyrimidine ring into a five-membered ring is a known process. A notable example is the hydrazinolysis of pyrimidines, which yields pyrazoles. researchgate.net This reaction proceeds via a proposed open-chain intermediate. researchgate.net The reaction conditions can be harsh, often requiring high temperatures; however, using an N-alkylated pyrimidinium salt as the substrate allows the ring contraction to occur at room temperature. wur.nl Similarly, pyrimidine 1-oxides have been shown to contract into isoxazoles upon treatment with liquid ammonia. wur.nl
Ring Expansion and Reorganization: While less common than contractions, transformations that result in a reorganized six-membered ring, such as the conversion of pyrimidines to pyridines, are well-documented. This particular recyclization, known as the Kost-Sagitullin rearrangement, involves the formal replacement of a nitrogen atom in the pyrimidine ring with a carbon atom. researchgate.net For example, heating certain 2-methoxypyrimidines with ethanolic ammonia can yield diarylpyridines. wur.nl This process involves a nucleophile-induced ring-opening followed by a recyclization that incorporates an exocyclic carbon into the newly formed ring. researchgate.netnih.gov
| Transformation Type | Starting Material | Reagents/Conditions | Product | Reference(s) |
| Ring Contraction | Pyrimidine | Hydrazine, high temperature | Pyrazole | wur.nlresearchgate.net |
| Ring Contraction | 1-Methylpyrimidinium salt | Hydrazine, room temperature | Pyrazole | wur.nl |
| Ring Contraction | 4-X-6-phenylpyrimidine 1-oxide | Liquid ammonia (-33°C) | 5-Amino-3-phenylisoxazole | wur.nl |
| Ring Reorganization | 2-Methoxy-diarylpyrimidine | Ethanolic ammonia, heat | 3,5-Diarylpyridine | wur.nl |
Electrophilic and Nucleophilic Reactions on the Pyrimidin-4(1H)-one Ring System
The electronic nature of the pyrimidin-4(1H)-one ring dictates the regioselectivity of substitution reactions. The two nitrogen atoms withdraw electron density, making the ring π-deficient and thus influencing where electrophiles and nucleophiles will react. wikipedia.org
Electrophilic Reactions: Due to the ring's electron-deficient character, electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult. wikipedia.orgbhu.ac.in However, the reaction is facilitated at the C-5 position, which is the least electron-deficient carbon. wikipedia.orgresearchgate.net In the case of pyrimidin-4(1H)-ones, the system is considered "activated" due to the electron-donating character of the ring oxygen, making electrophilic attack more feasible. bhu.ac.inresearchgate.net Reactions such as nitration and halogenation can proceed at the C-5 position on activated pyrimidine systems. wikipedia.orgbhu.ac.in For 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one, the C-5 position is already substituted with a methyl group, so direct electrophilic substitution on the ring would likely require harsh conditions or occur at the C-6 position if it is sufficiently activated.
Nucleophilic Reactions: The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.orgyoutube.com In pyrimidines with leaving groups at both C-2 and C-4, nucleophilic substitution generally occurs preferentially at the C-4 position. stackexchange.comnih.gov This selectivity is attributed to the higher LUMO coefficient at C-4 and the greater stabilization of the anionic Meisenheimer intermediate formed during the attack at this position. stackexchange.com For this compound, the C-4 position is part of a carbonyl group, which is a site for nucleophilic addition. The C-2 benzyloxy group could potentially be displaced by a strong nucleophile, and the C-6 position is also an active site for nucleophilic attack.
| Reaction Type | Position of Attack | Driving Factor | Typical Reagents/Reaction | Reference(s) |
| Electrophilic Substitution | C-5 | Least electron-deficient position; activation by electron-donating groups | Nitration (HNO₃/H₂SO₄), Halogenation (Br₂) | wikipedia.orgbhu.ac.inresearchgate.net |
| Nucleophilic Substitution | C-4 > C-2, C-6 | Electron-deficient positions due to two ring nitrogens | Amines, Alkoxides, Grignard reagents | wikipedia.orgyoutube.comstackexchange.com |
Transformations of Specific Substituents on the this compound Scaffold
The substituents on the pyrimidinone ring also have their own characteristic reactivity, which allows for selective modification of the molecule without altering the core heterocyclic structure.
Transformations of the 2-Benzyloxy Group: The benzyloxy group at the C-2 position is an O-benzyl ether. The benzyl (B1604629) group is a common protecting group for hydroxyl functions in organic synthesis, and its removal is a key transformation. The most common method for debenzylation is catalytic hydrogenation. Subjecting this compound to hydrogen gas in the presence of a palladium catalyst (Pd/C) would cleave the benzyl-oxygen bond to yield 2-hydroxy-5-methylpyrimidin-4(1H)-one, which is the keto tautomer of the nucleobase thymine (B56734).
Transformations of the 5-Methyl Group: The methyl group at the C-5 position is generally unreactive towards many reagents. However, its reactivity is pertinent in biochemical contexts. The biosynthesis of thymine involves the methylation at the C-5 position of a uracil (B121893) precursor, a reaction catalyzed by the enzyme thymidylate synthase. umich.edu This biological transformation highlights the accessibility of the C-5 position for specific enzymatic reactions. In synthetic chemistry, while direct functionalization of the C-5 methyl group is challenging, reactions such as radical halogenation could potentially be achieved under specific free-radical conditions, although this is not a common transformation for this class of compounds.
Theoretical and Computational Studies on 2 Benzyloxy 5 Methylpyrimidin 4 1h One
Tautomerism and Conformational Dynamics of Pyrimidin-4(1H)-ones
The pyrimidin-4(1H)-one scaffold is central to many biologically significant molecules, and its function is intimately linked to its structure, particularly its tautomeric and conformational states. Computational methods have been instrumental in dissecting these properties.
The pyrimidin-4(1H)-one ring system can exist in two primary tautomeric forms: the keto (amide or lactam) form and the enol (or lactim) form. This phenomenon is more accurately described as lactam-lactim tautomerism. In the case of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one, the equilibrium is between the parent keto form (this compound) and its enol tautomer (2-(Benzyloxy)-4-hydroxy-5-methylpyrimidine).
Computational studies on the parent 4(3H)-pyrimidinone have shown that the keto form is significantly more stable than the enol form. nih.gov This preference is a key distinction from the analogous 2-hydroxypyridine (B17775) system, where the hydroxy (enol) form is favored. The introduction of a second nitrogen atom in the pyrimidine (B1678525) ring shifts the equilibrium toward the ketonic structure. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of these tautomers. The calculated energy difference provides a quantitative measure of their relative stability and predicts the predominant species under given conditions. For many substituted pyrimidinones (B12756618), the keto form is found to be the more stable tautomer in both the gas phase and in solution. consensus.app
Table 1: Illustrative Relative Energies of Pyrimidinone Tautomers This table presents representative data from computational studies on similar pyrimidinone systems to illustrate the typical energy differences between keto and enol tautomers. Specific values for this compound would require dedicated calculations.
| Tautomer Pair | Method/Basis Set | Phase | Relative Energy (kcal/mol) (ΔE = E_enol - E_keto) | Predominant Form |
| 4(3H)-Pyrimidinone / 4-Hydroxypyrimidine | G3//B3LYP | Gas | 5.5 - 6.5 | Keto |
| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | Gas | 17.89 | Keto |
| Favipiravir | DFT | Organic Solvents | >0 (Enol more stable) | Enol |
| Favipiravir | DFT | Water | <0 (Keto more stable) | Keto |
Data synthesized from related computational studies. nih.govorientjchem.orgnih.gov
The position of the tautomeric equilibrium is not static; it is highly sensitive to the electronic effects of substituents and the nature of the surrounding solvent. researchgate.netnih.gov
Substituent Effects: The this compound molecule features two key substituents on the pyrimidinone ring: a methyl group at the C5 position and a benzyloxy group at the C2 position. The methyl group is a weak electron-donating group, while the benzyloxy group, through the oxygen atom, also acts as an electron-donating group via resonance. Computational studies on related systems have shown that electron-donating substituents can influence the relative stabilities of the tautomers and the energy barrier for their interconversion. researchgate.net The specific impact of these groups on the keto-enol equilibrium of the target molecule would be quantified by comparing the calculated energies of the tautomers with and without the substituents.
Solvent Effects: The solvent environment plays a critical role in tautomerism. rsc.orgnih.gov Computational models, particularly those using a Polarizable Continuum Model (PCM), can simulate the effects of different solvents. nih.gov Generally, polar solvents tend to stabilize the more polar tautomer. The keto form of pyrimidinone is typically more polar than the enol form. Therefore, it is expected that increasing the solvent polarity (e.g., moving from cyclohexane (B81311) to water) would shift the equilibrium to further favor the keto tautomer of this compound. orientjchem.orgjlu.edu.cn Solvents capable of hydrogen bonding, such as water, can provide additional stabilization through specific interactions with the carbonyl and N-H groups of the keto tautomer. nih.gov
Tautomerization is a dynamic process involving the transfer of a proton. Quantum chemical calculations allow for the mapping of the potential energy surface (PES) for this reaction. libretexts.orglibretexts.org A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. researchgate.net
By mapping the pathway of the proton transfer from nitrogen (N1) to the exocyclic oxygen (O4), a minimum energy path can be determined. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the keto form to convert to the enol form. libretexts.org The height of this barrier, known as the activation energy (ΔG≠), determines the rate of the tautomerization reaction. orientjchem.org For pyrimidin-2(1H)-one, calculations have shown that this barrier can be significantly high in the gas phase but can be lowered by the presence of solvent molecules, particularly water, which can act as a catalyst by forming a hydrogen-bonded bridge. researchgate.net Similar computational approaches would be used to find the transition state for this compound and calculate the interconversion barriers, providing insight into the kinetics of its tautomerism.
Electronic Structure and Aromaticity Investigations
The electronic properties of the pyrimidinone ring, particularly its degree of aromaticity, are fundamental to its stability and reactivity. Computational methods provide quantitative measures of these elusive but critical properties.
Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to study these electronic phenomena. nih.gov NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization and the strength of resonance interactions. For the pyrimidinone ring, NBO analysis would reveal the extent of π-electron delocalization from the nitrogen atoms and the benzyloxy group into the rest of the ring system.
While pyrimidinone is not a classic aromatic heterocycle like benzene (B151609) or pyridine, it possesses some degree of aromatic character. Computational chemistry offers several indices to quantify this property.
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic reference value. nih.gov HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.
Computational studies on the target molecule would involve optimizing its geometry and then calculating the NICS and HOMA values for the pyrimidinone ring. These values would quantify the ring's aromaticity and could be used to compare the relative aromatic character of the keto and enol tautomers, providing further insight into their relative stabilities. comporgchem.com Generally, tautomerization processes involve a trade-off between different stabilizing factors, and a change in aromaticity is often a key component of this balance. comporgchem.com
Table 2: Representative Aromaticity Indices for Reference Compounds This table provides calculated HOMA and NICS(1)zz values for standard aromatic and heterocyclic compounds to serve as a baseline for interpreting the potential aromaticity of a substituted pyrimidinone ring.
| Compound | HOMA | NICS(1)zz (ppm) | Aromatic Character |
| Benzene | 1.000 | -29.2 | Aromatic |
| Pyridine | 0.944 - 0.988 | -16.1 to -22.0 | Aromatic |
| Pyrimidine | ~0.77 | ~-15.0 | Moderately Aromatic |
| 4(1H)-Pyrimidinone (Keto form) | Lower than Pyrimidine | Less Negative than Pyrimidine | Weakly Aromatic / Non-aromatic |
Values are representative and synthesized from various computational chemistry literature sources. dtu.dknih.gov
Mechanistic Insights via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trmdpi.com It has become a fundamental tool in chemistry for studying molecular geometries, energies, and reactivity. By calculating the electron density of a system, DFT can accurately predict the energies of reactants, products, and transition states, thereby illuminating the mechanisms of chemical reactions. jchemrev.comsamipubco.comnih.govjchemrev.com
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving the pyrimidinone core. nih.gov This allows for the detailed exploration of various transformation pathways, such as cycloadditions, tautomerization, or substitution reactions. For this compound, DFT can be used to model potential synthetic routes or degradation pathways.
Researchers can compare multiple proposed mechanisms by calculating the energies of all associated intermediates and transition states. nih.govnih.gov For instance, a study on the transformation of a guanine (B1146940) radical, a related heterocyclic system, used DFT to map out four distinct reaction pathways, evaluating the energetic feasibility of each step, including proton transfers and ring-openings. nih.gov A similar approach applied to this compound could elucidate how the benzyloxy and methyl substituents influence the reactivity of the pyrimidinone ring, guiding the choice of reaction conditions to favor a desired product. nih.gov The solvent's role can also be modeled, revealing how different solvent environments might alter reaction barriers and potentially change the final product. nih.gov
A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. arxiv.org Locating these first-order saddle points is a challenging but essential task in computational chemistry. github.io Methods such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or eigenvector-following algorithms are employed to optimize the geometry of a proposed transition state. github.ioucsb.edu
Once a transition state structure is located, a frequency calculation is performed to verify its identity; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io The energy difference between the reactants and the verified transition state defines the activation energy (Ea) of the reaction. aps.org A lower activation energy implies a faster reaction rate. By calculating and comparing the activation energies for competing reaction pathways, chemists can predict which reaction is kinetically favored. nih.gov
Illustrative Data for a Hypothetical Pyrimidinone Transformation
| Reaction Step | Structure | Relative Free Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Reactants | This compound + Reagent | 0.00 | - | N/A |
| Transition State 1 | TS1 Complex | +22.5 | C-N bond forming: 2.1 Å | -450 |
| Intermediate | Covalent Adduct | -5.2 | C-N bond formed: 1.5 Å | N/A |
| Transition State 2 | TS2 Complex | +15.8 | H-transfer: 1.2 Å | -1200 |
Note: This table is for illustrative purposes only and does not represent real experimental or calculated data.
Molecular Modeling and Interaction Studies (Focus on theoretical and mechanistic aspects)
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. These methods are particularly valuable in medicinal chemistry for predicting how a small molecule, or "ligand," might bind to a biological target like a protein or enzyme, a crucial first step in drug discovery. remedypublications.com
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net For this compound, docking simulations can be used to screen for potential protein targets and to generate hypotheses about its binding mode. tandfonline.commdpi.com The process involves placing the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. jbcpm.commdpi.com
The simulation predicts the ligand's conformation and orientation, revealing key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the protein's binding pocket. nih.govnih.govnih.gov By analyzing these interactions, researchers can understand the structural basis for binding and propose chemical modifications to the ligand to improve its affinity or selectivity. rsc.orgresearchgate.net
Example of a Conceptual Docking Study for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| Kinase A | Asp855 | Hydrogen Bond | |
| Kinase B | -7.2 | Val726, Ala743 | Hydrophobic |
| Kinase B | Lys745 | Hydrogen Bond |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the output of a typical molecular docking study.
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.govspringernature.com An MD simulation calculates the motion of atoms in the ligand-protein complex by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of its components. nih.govplos.org
Starting from a docked pose, an MD simulation is run for a period of nanoseconds to microseconds. nih.govmdpi.com Analysis of the resulting trajectory can confirm whether the interactions predicted by docking are stable over time. Key metrics evaluated include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the binding is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding. nih.gov
Interaction Analysis: Tracks the persistence of hydrogen bonds and other key interactions throughout the simulation, providing a more accurate assessment of the binding mode than static docking alone. plos.orgchemrxiv.org
MD simulations are computationally intensive but provide a crucial bridge between theoretical prediction and the dynamic reality of molecular interactions in a biological environment. rsc.orgaip.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-hydroxy guanine |
Structure Activity Relationship Sar and Rational Design Principles
Fundamental Principles of Structure-Activity Relationship Studies for Pyrimidinone Derivatives
The study of SAR for pyrimidinone derivatives is crucial as these nitrogen-containing heterocyclic compounds are vital in medicinal chemistry, exhibiting a wide range of pharmacological activities. nih.gov Pyrimidine (B1678525) is a fundamental component of natural molecules like nucleic acids (uracil, thymine (B56734), and cytosine) and vitamin B1, making it a promising lead structure for drug synthesis. nih.gov
SAR studies for these derivatives typically involve the synthesis of a series of analogues, where each compound has slight structural modifications compared to a known active "lead" compound. oncodesign-services.com The biological activities of these analogues are then tested to identify which structural features are key for their effects. oncodesign-services.comnih.gov A review of pyrimidine derivatives has shown conclusively that the position of substituents on the pyrimidine nucleus has a profound influence on the resulting biological activities. nih.gov This systematic approach helps to build a comprehensive understanding of the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.
Influence of Substituents on the Pyrimidinone Scaffold's Molecular Recognition and Reactivity Profiles
Research on pyrazolo-triazolo-pyrimidine antagonists for adenosine (B11128) receptors illustrates this principle effectively. nih.govnih.gov Studies have shown that the introduction of bulky acyl groups at the N5 position, combined with small alkyl groups at the N8 position, leads to derivatives with high affinity for the A3 adenosine receptor subtype. nih.gov Conversely, having a free amino group at the 5-position results in high affinity for the A2A and A1 receptors. nih.gov This demonstrates how specific substitutions can switch the selectivity profile of the scaffold. The increasing size of a substituent can also lead to a reduction in affinity. nih.gov
The influence of substituents extends to the molecule's reactivity. For instance, in studies of pyrimidine acrylamides as antioxidant agents, the bulkiness of the derivatives was found to potentially hinder their ability to access and neutralize radical sites, thereby affecting their antioxidant capacity. mdpi.com The reactivity of substituted pyrimidines with nucleophiles is another area where substituents play a key role in directing the outcome of chemical reactions. jocpr.com
Table 1: Influence of Substituents on Receptor Affinity for Pyrazolo-triazolo-pyrimidine Analogues
| Position | Substituent Type | Resulting Affinity Profile | Source |
|---|---|---|---|
| N5 | Bulky acyl group | High affinity and selectivity for A3 adenosine receptor | nih.gov |
| N8 | Small alkyl group | Works with N5 substituent to enhance A3 affinity | nih.gov |
| 5 | Free amino function | High affinity for A2A and A1 receptors | nih.gov |
Rational Design Strategies for Modulating Specific Molecular Properties of Pyrimidinone Analogues
Rational design involves the deliberate, structure-based creation of new molecules with desired properties. This approach moves beyond trial-and-error synthesis by using the understanding of a biological target and SAR principles to inform molecular design. researchgate.net
One common strategy is molecular hybridization , where structural features from different pharmacophores are combined into a single molecule to enhance activity or target multiple pathways. researchgate.net Another approach involves detailed mechanistic analysis of enzyme-inhibitor interactions to design novel antimetabolites. For example, understanding how dTMP synthase interacts with its inhibitors led to the proposal of 5-propynylpyrimidine nucleosides as potential new drugs. nih.gov
Computational methods are also integral to rational design. For instance, instead of targeting the active site of an enzyme, which can be challenging, computational tools can identify potential allosteric sites (binding sites other than the active site). nih.gov Virtual screening of compound libraries against these allosteric sites can lead to the discovery of novel, non-competitive inhibitors. nih.gov This strategy has been successfully used to develop selective inhibitors for metabolic enzymes involved in cancer, providing a powerful method for creating modulators of biological function. nih.gov These design strategies establish a foundation for creating novel catalysts and therapeutic agents. acs.org
Computational Approaches to Predictive Structure-Activity Relationships (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to create a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This predictive modeling is a cornerstone of modern drug discovery, allowing researchers to estimate the activity of new, yet-to-be-synthesized molecules. collaborativedrug.comnih.gov
The process of developing a QSAR model involves several steps:
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected. The activity data is often converted to a logarithmic scale (e.g., pIC50) for analysis. nih.gov The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic), are calculated.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machine (SVM), are used to establish a relationship between the descriptors and biological activity. nih.govui.ac.id
Validation: The model's statistical significance and predictive ability are rigorously tested. Key statistical parameters include the coefficient of determination (R²) for the training set and the cross-validated R² (Q²). A reliable QSAR model should have high values for these parameters, indicating a robust and predictive relationship. siftdesk.org For example, a 3D-QSAR model for pyrimidine derivatives showed a high training R² of 0.96 and a Q² of 0.54, demonstrating its reliability. researchgate.net
The output of a 3D-QSAR analysis, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), can be visualized as contour maps. These maps highlight regions around the molecular scaffold where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity, providing direct guidance for designing more potent compounds. researchgate.net By using these validated models, the process of identifying promising lead compounds can be significantly accelerated. ui.ac.id
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Significance | Source |
|---|---|---|---|
| R² | Coefficient of determination for the training set. Measures the goodness of fit. | A higher value (closer to 1.0) indicates a more reliable model. | nih.govsiftdesk.org |
| Q² (or R² CV) | Cross-validated R². Measures the internal predictive ability of the model. | A higher value suggests better predictive power. | nih.govsiftdesk.org |
| F-value | Variance ratio. | A larger F-value represents a more statistically significant regression. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one, and how can reaction parameters be optimized?
- Methodology : Begin with a nucleophilic substitution or condensation reaction using a benzyl-protected intermediate. Optimize yields by adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., Pd/C for deprotection). Monitor intermediates via TLC and purify via column chromatography with ethyl acetate/hexane gradients.
- Key Data : Related pyrimidinones show yields up to 96% under optimized conditions, with melting points and NMR (δ 7.2–7.4 ppm for benzyl protons) as critical validation metrics .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- 1H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and benzyloxy groups (δ 4.5–5.0 ppm for CH2).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error.
- FT-IR : Detect C=O stretches (~1650 cm⁻¹) and NH/OH bands (3200–3400 cm⁻¹).
- Validation : Cross-reference with X-ray crystallography for bond-length validation (e.g., C=O at ~1.22 Å) .
Q. How do researchers confirm the regioselectivity of benzyloxy group attachment in pyrimidinone derivatives?
- Approach : Use NOESY NMR to assess spatial proximity between benzyl protons and pyrimidine ring protons. X-ray crystallography can resolve positional ambiguity by visualizing dihedral angles (e.g., 34.87° between aromatic planes) .
Advanced Research Questions
Q. How can computational modeling complement experimental data to study conformational flexibility and reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Case Study : Non-planar conformations in pyrimidinones (e.g., dihedral angles up to 69.57°) correlate with reduced π-stacking in crystals, impacting solubility .
Q. What strategies address contradictions between theoretical and experimental structural data (e.g., bond lengths, angles)?
- Resolution :
- Crystallographic Refinement : Adjust thermal parameters and occupancy for disordered atoms.
- Dynamic Effects : Use variable-temperature NMR to probe conformational equilibria (e.g., ring puckering).
Q. How are structure-activity relationship (SAR) studies designed for pyrimidinone derivatives targeting biological applications?
- Design Principles :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., NO2, CF3) at C5 to enhance hydrogen bonding with target enzymes.
- Bioisosteres : Replace benzyloxy with thioether or amino groups to modulate lipophilicity (logP).
Q. What crystallographic techniques elucidate intermolecular interactions influencing crystal packing?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
